molecular formula C40H61N13O9 B12522614 L-Tyrosylglycylglycyl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 688007-69-4

L-Tyrosylglycylglycyl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12522614
CAS No.: 688007-69-4
M. Wt: 868.0 g/mol
InChI Key: UGYHKIUOMUIPIR-QKUYTOGTSA-N
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Description

L-Tyrosylglycylglycyl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound’s structure suggests it may have applications in biochemical research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosylglycylglycyl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups.

    Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.

    Cleavage: Releasing the peptide from the resin using TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tyrosine residue.

    Reduction: Reduction reactions could target the diaminomethylidene groups.

    Substitution: Amino acid residues may be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, dithiothreitol.

    Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue could yield dityrosine.

Scientific Research Applications

L-Tyrosylglycylglycyl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine may have applications in:

    Biochemistry: Studying protein interactions and enzyme activity.

    Medicine: Potential therapeutic uses, such as in drug delivery or as a bioactive peptide.

    Industry: Use in the development of peptide-based materials or sensors.

Mechanism of Action

The mechanism of action for this peptide would involve its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups may play a role in binding to these targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosylglycylglycyl-L-leucyl-L-phenylalanyl: A shorter peptide without the diaminomethylidene groups.

    L-Tyrosylglycylglycyl-L-leucyl-L-phenylalanyl-L-ornithine: A similar peptide lacking the diaminomethylidene modifications.

Uniqueness

The presence of the diaminomethylidene groups in L-Tyrosylglycylglycyl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine may confer unique binding properties and biological activity compared to similar peptides.

Properties

CAS No.

688007-69-4

Molecular Formula

C40H61N13O9

Molecular Weight

868.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C40H61N13O9/c1-23(2)18-30(50-33(56)22-48-32(55)21-49-34(57)27(41)19-25-12-14-26(54)15-13-25)36(59)53-31(20-24-8-4-3-5-9-24)37(60)51-28(10-6-16-46-39(42)43)35(58)52-29(38(61)62)11-7-17-47-40(44)45/h3-5,8-9,12-15,23,27-31,54H,6-7,10-11,16-22,41H2,1-2H3,(H,48,55)(H,49,57)(H,50,56)(H,51,60)(H,52,58)(H,53,59)(H,61,62)(H4,42,43,46)(H4,44,45,47)/t27-,28-,29-,30-,31-/m0/s1

InChI Key

UGYHKIUOMUIPIR-QKUYTOGTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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